molecular formula C13H18ClNO B3424447 Bupropion CAS No. 144445-75-0

Bupropion

Cat. No.: B3424447
CAS No.: 144445-75-0
M. Wt: 239.74 g/mol
InChI Key: SNPPWIUOZRMYNY-UHFFFAOYSA-N
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Description

Bupropion, also known previously as amfebutamone, is a chemical compound with the molecular formula C13H18ClNO and an average mass of 239.741 g/mol . It is classified as an atypical antidepressant due to its primary mechanism of action as a norepinephrine-dopamine reuptake inhibitor (NDRI) . This activity is mediated through the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT), thereby increasing the extracellular concentrations of these neurotransmitters in key brain regions such as the prefrontal cortex and the nucleus accumbens . Notably, this compound demonstrates negligible affinity for serotonergic, histaminic, or adrenergic receptors, which distinguishes it pharmacologically from many other antidepressant classes . Its major metabolite, hydroxythis compound, formed primarily via hepatic CYP2B6, is pharmacologically active and contributes to its overall effects . This compound is a valuable tool in neuroscience and psychiatric research. Its primary approved applications are in the study of major depressive disorder (MDD) and seasonal affective disorder (SAD) . It is also extensively used in models of addiction and dependence, particularly for smoking cessation, where its anti-craving and anti-withdrawal properties are studied. These effects are attributed not only to its NDRI activity but also to its antagonism of nicotinic acetylcholine receptors . Beyond these areas, this compound has significant off-label research applications. It is utilized in studies of attention-deficit/hyperactivity disorder (ADHD), especially in cases with comorbid conditions . Furthermore, its anorectic effects make it a compound of interest in metabolic research, particularly when investigated in combination with naltrexone for weight management, where it is thought to affect hypothalamic appetite regulation and mesolimbic reward pathways . Emerging research also explores its potential neuroprotective effects and impact on the gut-brain axis, including its modulatory effects on the gut microbiome and serum metabolites . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPPWIUOZRMYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022706
Record name Bupropion
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Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bupropion
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Boiling Point

BP: 52 °C at 0.005 mm Hg
Record name Bupropion
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Solubility

Very hygroscopic and susceptible to decomposition, Soluble in methanol, ethanol, acetone, ether, benzene
Record name Bupropion
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Record name Bupropion
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Color/Form

Pale yellow oil

CAS No.

34911-55-2, 144445-76-1, 144445-75-0, 34841-39-9
Record name (±)-Bupropion
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Record name Bupropion
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Melting Point

233-234 °C
Record name Bupropion
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bupropion hydrochloride can be synthesized from m-chloropropiophenone via a series of chemical reactions. The process involves bromination of m-chloropropiophenone with bromine to form a brominated intermediate, which is then aminated with tert-butylamine. The final step involves reacting the aminated product with hydrochloric acid to obtain this compound hydrochloride .

Industrial Production Methods: The industrial production of this compound hydrochloride follows a similar synthetic route but is optimized for large-scale manufacturing. The process is designed to be cost-effective, environmentally friendly, and to produce high yields with minimal byproducts. The crude product is purified through recrystallization to obtain the pure form of this compound hydrochloride .

Chemical Reactions Analysis

Greener Synthetic Approaches

Recent research focuses on replacing hazardous reagents and solvents:

  • Bromination :

    • N-Bromosuccinimide (NBS) replaces Br₂, reducing toxicity .

    • Solvent : Cyrene (dihydrolevoglucosenone) substitutes reprotoxic N-methylpyrrolidinone (NMP) .

  • Amination :

    • Ethyl acetate replaces DCM, improving safety .

  • Waste Reduction :

    • Process mass intensity (PMI) drops from 138 kg waste/kg product (traditional) to 46 kg/kg (green method) .

Comparison of Methods :

ParameterTraditional Green
Bromine SourceBr₂NBS
SolventDCM/NMPCyrene/Ethyl acetate
E-Factor13846
Yield70–78%65–75%

Metabolic Reactions

This compound undergoes extensive hepatic metabolism via:

  • Hydroxylation : CYP2B6 converts this compound to hydroxythis compound (primary active metabolite) .

  • Reduction : Carbonyl group reduction forms threo- and erythro-hydrothis compound .

  • Oxidation : Side-chain oxidation produces glycine conjugates of meta-chlorobenzoic acid (major urinary metabolite) .

Metabolite Activity :

MetaboliteRelative PotencyPlasma Concentration
This compound1x100–200 ng/mL
Hydroxythis compound0.5x1,000–2,000 ng/mL
Threo-/Erythro-hydrothis compound0.2x200–500 ng/mL

Degradation and Stability

  • Thermal Decomposition : this compound free base decomposes at >95°C, forming unidentified byproducts .

  • Hydrolytic Degradation : Unstable in aqueous acidic or basic conditions, necessitating controlled pH during synthesis .

Analytical Characterization

MethodApplicationKey Findings
HPLC Purity analysis≥99.9% purity post-recrystallization
NMR Structural confirmationδ 1.34 (s, tert-butyl), 7.4–8.0 ppm (aromatic protons)
IR Functional groups1697 cm⁻¹ (ketone C=O), 775 cm⁻¹ (C-Cl)

Scientific Research Applications

Major Depressive Disorder (MDD)

Bupropion is FDA-approved for the treatment of MDD. Clinical studies have demonstrated its efficacy in improving depressive symptoms as measured by standardized scales like the Hamilton Rating Scale for Depression (HAM-D) and the Clinical Global Impressions (CGI) scale .

Study Dosage Duration Outcome
Study A300 mg/day4 weeksSignificant improvement in HAM-D scores
Study B450 mg/day6 weeksSuperior efficacy compared to placebo

Seasonal Affective Disorder (SAD)

This compound has shown effectiveness in treating SAD, a type of depression that occurs at certain times of the year, typically winter. Its ability to enhance mood without the weight gain associated with other antidepressants makes it a preferred option for patients susceptible to seasonal mood fluctuations .

Smoking Cessation

This compound is also indicated as an aid for smoking cessation. It reduces withdrawal symptoms and cravings associated with quitting smoking. Studies have shown that this compound can double the chances of quitting compared to placebo .

Attention Deficit Hyperactivity Disorder (ADHD)

Research indicates that this compound may be beneficial for adults with ADHD. Its dopaminergic effects can help improve attention and reduce impulsivity. However, more extensive studies are needed to establish definitive guidelines for its use in this population .

Substance Dependence

This compound has been investigated for its potential to treat various substance use disorders, including methamphetamine dependence. A study found that this compound reduced subjective cravings and drug effects in individuals using methamphetamine, suggesting its utility in managing cravings associated with stimulant use .

Case Study: Panic Disorder

A notable case involved a 47-year-old male diagnosed with panic disorder treated with this compound over 72 weeks. Initial doses led to significant improvements in panic symptoms and overall quality of life; however, increased dosage resulted in new panic attacks, demonstrating the need for careful monitoring during treatment .

Case Study: Neuropathic Pain

In a double-blind trial, this compound sustained-release was evaluated for neuropathic pain management. Results indicated that patients experienced significant pain relief compared to placebo, highlighting this compound's potential role in pain management beyond psychiatric disorders .

Pharmacological Insights

This compound's pharmacokinetics reveal that it is metabolized into several active metabolites, including hydroxythis compound, which contribute to its therapeutic effects. The drug's bioavailability varies depending on formulation—sustained-release versus immediate-release—affecting dosing strategies and patient adherence .

Mechanism of Action

Bupropion exerts its effects primarily by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is believed to contribute to its antidepressant and smoking cessation effects. This compound also acts as a negative allosteric modulator of nicotinic acetylcholine receptors, which may further contribute to its efficacy in smoking cessation .

Comparison with Similar Compounds

Fluoxetine (SSRI)

  • Response Rates : 63% (bupropion) vs. 58% (fluoxetine) based on ≥50% reduction in Hamilton Depression Rating Scale (HAM-D) scores.
  • Side Effects : Both drugs showed similar tolerability, with 26% (this compound) and 29% (fluoxetine) discontinuation rates .

Sertraline (SSRI) and Trazodone

This compound sustained-release (SR) demonstrated comparable efficacy to sertraline in depression treatment but with a lower incidence of sexual dysfunction:

  • Sexual Side Effects : 22% (sertraline) vs. 7% (this compound SR) .
  • Weight Gain : this compound is weight-neutral, unlike trazodone, which is associated with sedation and weight changes .

Amitriptyline (Tricyclic Antidepressant)

In healthy subjects, this compound (150 mg) showed stimulant-like effects akin to dexamphetamine but without the pronounced anticholinergic or sedative effects of amitriptyline .

Comparison with Smoking Cessation Agents

Nicotine Replacement Therapy (NRT)

  • Efficacy: this compound (300 mg/day) achieved modest cessation rates (19–30%), similar to NRT.

Varenicline

While varenicline shows higher efficacy (44% abstinence vs. 30% for this compound), this compound is preferred in patients with psychiatric comorbidities due to varenicline’s neuropsychiatric risk profile .

Mechanistic Comparisons

Dopaminergic Activity

This compound is a DA reuptake inhibitor, unlike SSRIs. Preclinical studies show it blocks methamphetamine-induced DA release, albeit less potently than methylphenidate or 3,4-methylenedioxypyrovalerone (MDPV) .

Nicotinic Antagonism

This compound noncompetitively inhibits α3β2, α4β2, and α7 nicotinic acetylcholine receptors (nAChRs), explaining its efficacy in nicotine dependence. This mechanism is absent in SSRIs .

Structural Analogues and Pharmacokinetics

Deconstructed Analogues

Modifications to this compound’s structure reveal:

  • DA Transporter (DAT) Inhibition : Substituents minimally affect DAT uptake inhibition (compounds 3–7 retain potency).
  • NET Release: Compounds 6 and 7 exhibit enhanced norepinephrine transporter (NET)-mediated release (EC₅₀ = 40–105 nM) compared to this compound .

Metabolism

This compound is metabolized by CYP2B6 to hydroxythis compound and by carbonyl reductases (CR) to threohydrothis compound. Intestinal metabolism is negligible, unlike drugs reliant on CYP3A4/5 .

Drug Interaction Profiles

CYP2D6 Inhibition

Combined inhibition and downregulation reduce CYP2D6 activity by 82% .

OCT2 Transport Inhibition

This compound inhibits organic cation transporter 2 (OCT2), reducing renal excretion of metformin and linagliptin.

Biological Activity

Bupropion is a unique antidepressant that primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its distinct mechanism of action, pharmacokinetics, and therapeutic applications have made it a subject of extensive research. This article synthesizes findings from various studies, case reports, and clinical trials to provide a comprehensive overview of the biological activity of this compound.

This compound's antidepressant effects are attributed to its ability to inhibit the reuptake of norepinephrine and dopamine. Unlike traditional antidepressants that primarily target serotonin pathways, this compound exhibits minimal serotonergic activity. Research indicates that this compound and its active metabolites—hydroxythis compound, threo-hydrothis compound, and erythrohydrothis compound—demonstrate varying affinities for neurotransmitter transporters:

Metabolite Target Affinity
This compoundNorepinephrine Transporter (NET)Moderate
Hydroxythis compoundNorepinephrine Transporter (NET)Comparable to this compound
Hydroxythis compoundDopamine Transporter (DAT)Higher functional potency
Threo-hydrothis compoundNorepinephrine Transporter (NET)Lower than hydroxythis compound

The inhibition of these transporters leads to increased synaptic levels of dopamine and norepinephrine, which is believed to contribute to its antidepressant effects .

Clinical Efficacy

This compound has been shown to be effective in treating major depressive disorder (MDD) and is also used for smoking cessation. A systematic review indicated that this compound significantly reduces depression scores across multiple trials, demonstrating efficacy comparable to other antidepressants .

Case Study Example:
A notable case study involved a patient with panic disorder treated with this compound over 72 weeks. Initial doses of 150 mg daily led to significant improvements in panic symptoms and quality of life. However, after 48 weeks, the patient experienced new panic attacks when the dosage was increased to 300 mg daily, highlighting the need for careful monitoring during treatment .

Neuropharmacological Studies

Neuropharmacological research has elucidated several key findings regarding this compound's biological activity:

  • Dopaminergic Mechanism : this compound reduces the firing rates of dopaminergic neurons in specific brain regions at high doses, suggesting a complex interaction with dopaminergic pathways .
  • Behavioral Impact : In animal models, hydroxythis compound has been shown to play a significant role in the antidepressant effects observed with this compound treatment. Studies indicate that this metabolite may be responsible for enhancing behavioral responses associated with depression .
  • Long-term Effects : Chronic administration of this compound results in down-regulation of beta-adrenoceptors and alterations in norepinephrine turnover, which are believed to contribute to its long-term therapeutic effects .

Safety and Side Effects

While generally well-tolerated, this compound is associated with certain side effects including insomnia, dry mouth, and increased risk of seizures at higher doses. The risk of seizures is particularly notable in individuals with a history of eating disorders or seizure disorders .

Q & A

Q. What experimental models are used to investigate bupropion’s inhibition of serotonin (5-HT3) receptors?

this compound’s non-competitive inhibition of 5-HT3A/B heteromeric receptors is studied using Xenopus laevis oocytes expressing homomeric (5-HT3AR) or heteromeric (5-HT3ABR) channels. Dose-response curves, voltage independence, and pre-incubation effects are analyzed via two-electrode voltage clamp electrophysiology .

Q. How is this compound’s dual norepinephrine-dopamine reuptake inhibition (NDRI) activity validated in preclinical studies?

Rodent models, such as forced swimming tests (FST), measure reductions in immobility time, while neurochemical assays (e.g., microdialysis) quantify extracellular dopamine and norepinephrine levels. Comparative studies with selective reuptake inhibitors (e.g., SSRIs) confirm this compound’s unique NDRI profile .

Q. What methodologies are employed to assess this compound’s cognitive effects in clinical trials?

Randomized controlled trials (RCTs) use standardized cognitive batteries (e.g., working memory tasks, sustained attention tests) and placebo-controlled designs. For example, this compound’s attenuation of smoking withdrawal-induced cognitive deficits was measured via digit recall and rapid visual processing tasks .

Advanced Research Questions

Q. How do this compound’s metabolites contribute to its pharmacological activity, and what methods are used to characterize them?

Metabolites like hydroxythis compound, threohydrothis compound, and erythrohydrothis compound are identified via high-performance liquid chromatography (HPLC) and mass spectrometry. In vitro assays (e.g., CYP2B6 microsomal incubations) and rodent behavioral tests (e.g., reserpine antagonism) reveal metabolite-specific effects. For instance, hydroxythis compound retains 5-HT3 receptor inhibition, while BW 306 (a metabolite) shows enhanced antidepressant activity .

Q. How can contradictory findings in this compound’s clinical efficacy (e.g., meta-analyses vs. RCTs) be reconciled?

Contradictions arise from heterogeneous cohorts (e.g., refractory depression vs. treatment-naïve patients) and methodological limitations (e.g., lack of placebo arms). Sensitivity analyses in systematic reviews stratify studies by design (e.g., open-label vs. double-blind) and population (e.g., bipolar depression, elderly). The STAR*D trial highlights this compound’s comparable efficacy to SSRIs in refractory cohorts but underscores low overall response rates .

Q. What experimental approaches resolve enantioselective pharmacokinetic discrepancies in this compound metabolism?

Chiral separation techniques (e.g., enantiomer-specific HPLC) quantify (R)- and (S)-bupropion levels. CYP2B6 genotyping (e.g., CYP2B64 allele carriers) clarifies metabolic variability. Stability studies assess racemization during sample storage, as rapid enantiomer interconversion may confound clinical assays .

Q. How is this compound’s interaction with nicotinic acetylcholine receptors (nAChRs) studied at the molecular level?

Molecular docking and dynamics simulations model this compound’s binding to nAChR subtypes (e.g., Torpedo vs. mouse muscle receptors). Functional assays using α3β4 or α4β2 nAChR-expressing cells measure inhibition potency, while enantiomer-specific studies (e.g., (2R,3R)-hydroxythis compound) reveal stereoselective effects .

Q. What strategies mitigate confounding factors in observational studies linking this compound to adverse outcomes (e.g., glaucoma)?

Propensity score matching adjusts for covariates (e.g., age, smoking status). Validation of outcome metrics (e.g., ICD-9 codes vs. clinical records) reduces misclassification bias. Sensitivity analyses exclude non-adherent subjects, though residual confounding (e.g., unmeasured indications) may persist .

Methodological Considerations

  • Receptor Studies : Use heterologous expression systems (e.g., Xenopus oocytes) for homomeric vs. heteromeric receptor comparisons .
  • Metabolite Characterization : Combine in vitro microsomal incubations with isotopic labeling for pathway elucidation .
  • Genetic Variability : Incorporate CYP2B6 genotyping in pharmacokinetic trials to account for metabolic polymorphisms .
  • Cognitive Assessments : Standardize neuropsychological batteries across cohorts to enable cross-study comparisons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bupropion
Reactant of Route 2
Reactant of Route 2
Bupropion

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